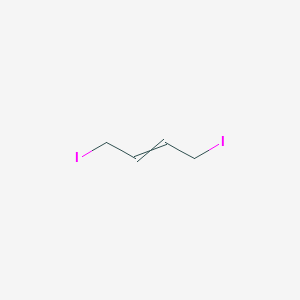

1,4-Diiodobut-2-ene

Description

1,4-Diiodobut-2-ene (CAS: Not explicitly listed in provided evidence) is a halogenated alkene with the molecular formula C₄H₆I₂. Structurally, it features two iodine atoms at the terminal positions (C1 and C4) and a double bond between C2 and C2. This compound is of interest in organic synthesis due to the reactivity of its iodine substituents and the conjugated double bond, which enables applications in cross-coupling reactions, polymer chemistry, and as a precursor for functionalized molecules .

Properties

IUPAC Name |

1,4-diiodobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6I2/c5-3-1-2-4-6/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMRTRMBWBOEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCI)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710986 | |

| Record name | 1,4-Diiodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-45-0 | |

| Record name | 1,4-Diiodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diiodobut-2-ene can be synthesized through several methods. One common approach involves the iodination of but-2-yne. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the selective addition of iodine atoms to the desired positions on the butene backbone .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and precise temperature control .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diiodobut-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diiodo derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of less iodinated or deiodinated products.

Substitution: The iodine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically require nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodo alcohols, while reduction can produce butene derivatives with fewer iodine atoms .

Scientific Research Applications

1,4-Diiodobut-2-ene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and the development of new biochemical assays.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-diiodobut-2-ene exerts its effects involves the interaction of its iodine atoms with other molecules. These interactions can lead to the formation of new bonds and the alteration of existing molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atoms, which affects the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-Diiodobut-2-ene with structurally analogous halogenated alkenes and related derivatives. Data are compiled from general chemical knowledge, as the provided evidence lacks direct information on this compound.

Key Findings:

Reactivity: Iodine’s larger atomic radius and weaker bond strength (vs. Cl/Br) make this compound more reactive in nucleophilic substitutions and transition-metal-catalyzed cross-couplings (e.g., Heck or Sonogashira reactions). In contrast, 1,4-Dichlorobut-2-ene is more stable but less versatile in metal-mediated syntheses. Unlike the unsubstituted but-2-ene, the iodine atoms in this compound act as leaving groups, enabling elimination to form conjugated dienes or alkyne derivatives.

Applications: this compound’s iodine substituents are advantageous in synthesizing iodine-containing polymers or liquid crystals. Comparatively, 1,4-Naphthalenedicarboxylic acid (from ) is used in high-performance polyesters but lacks halogen-based reactivity . The dibromo analog is a flame retardant precursor, whereas the diiodo derivative’s applications are more niche, focusing on specialized organoiodine chemistry.

Stability :

- Iodinated compounds are generally less thermally stable than chlorinated/brominated analogs due to weaker C–I bonds. This limits this compound’s use in high-temperature processes compared to 1,4-Dichlorobut-2-ene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.